Carpacin

Description

Structure

3D Structure

Properties

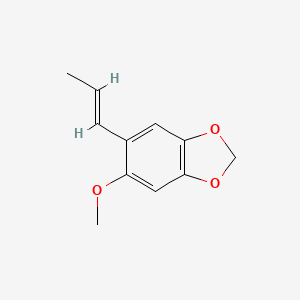

Molecular Formula |

C11H12O3 |

|---|---|

Molecular Weight |

192.21 g/mol |

IUPAC Name |

5-methoxy-6-[(E)-prop-1-enyl]-1,3-benzodioxole |

InChI |

InChI=1S/C11H12O3/c1-3-4-8-5-10-11(14-7-13-10)6-9(8)12-2/h3-6H,7H2,1-2H3/b4-3+ |

InChI Key |

OTRFVHWXENKCEG-ONEGZZNKSA-N |

SMILES |

CC=CC1=CC2=C(C=C1OC)OCO2 |

Isomeric SMILES |

C/C=C/C1=CC2=C(C=C1OC)OCO2 |

Canonical SMILES |

CC=CC1=CC2=C(C=C1OC)OCO2 |

Origin of Product |

United States |

Foundational & Exploratory

Carpacin: A Technical Guide to its Discovery, Natural Sources, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpacin, a phenylpropanoid first identified in the mid-20th century, has attracted intermittent interest for its potential biological activities, including insecticidal, antidepressant, and anticarcinogenic properties. This technical guide provides a comprehensive overview of the discovery of this compound, its known natural sources, and the experimental methodologies employed in its isolation and structural elucidation. All quantitative data from seminal studies are presented in structured tables for clarity and comparative analysis. Furthermore, this guide includes detailed visualizations of the experimental workflows, rendered in the DOT language for Graphviz, to facilitate a deeper understanding of the scientific process behind this compound's initial characterization. While the biological activities of this compound are noted, the underlying signaling pathways remain largely unexplored in publicly available scientific literature.

Introduction

This compound, systematically named (E)-2-Methoxy-4,5-methylenedioxypropenylbenzene, is a naturally occurring organic compound belonging to the phenylpropanoid class.[1] Its discovery dates back to 1969, from a species of the genus Cinnamomum.[1][2] Phenylpropanoids are a diverse class of plant secondary metabolites derived from the amino acids phenylalanine and tyrosine, and they are known to exhibit a wide range of biological activities. The initial interest in this compound was partly due to its potential as an insecticide, and it has also been synthesized for this purpose.[1][2] Subsequent, though limited, research has suggested its potential as an antidepressant and an inhibitor of carcinogenesis.[1] This guide aims to consolidate the foundational technical information on this compound to serve as a resource for researchers interested in its further study and potential therapeutic applications.

Natural Sources

This compound was first isolated from the bark of a Cinnamomum species native to Bougainville.[1][2] While the genus Cinnamomum is a well-established source of various phenylpropanoids, the specific distribution of this compound within this genus is not extensively documented.

Discovery and Structural Elucidation

The discovery and structural determination of this compound were first reported by J. Mohandas, M. Slaytor, and T.R. Watson in 1969.[2] The process involved the isolation of the compound from its natural source, followed by a series of spectroscopic and chemical analyses to determine its molecular structure.

Isolation of this compound

The initial isolation of this compound was achieved through a multi-step extraction and chromatographic process from the dried bark of a Cinnamomum species.

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound from Cinnamomum sp. Bark [2]

-

Drying and Milling: 10 kg of the bark was dried in an air-oven at 120°C and then milled to a fine powder.

-

Solvent Extraction: The powdered bark was exhaustively extracted with light petroleum.

-

Solvent Removal: The solvent from the combined extracts was removed under reduced pressure to yield 150 g of a brown oil.

-

Column Chromatography (Initial Separation): The brown oil was subjected to column chromatography on neutral alumina using a gradient of solvents: light petroleum, benzene, ether, chloroform, and methanol.

-

Rechromatography: The fractions eluted with light petroleum, benzene, and ether were combined and rechromatographed on alumina. The column was first developed with light petroleum, followed by a 1:1 mixture of light petroleum and benzene.

-

Crystallization: The yellow oil obtained from the second chromatographic separation was dissolved in light petroleum and kept at -15°C to induce crystallization.

-

Final Product: Colorless crystals of this compound were obtained with a final yield of 8.5 g.

Structural Elucidation

The determination of this compound's chemical structure was accomplished through a combination of spectroscopic methods and chemical degradation.

Experimental Protocols

Protocol 2: Spectroscopic Analysis of this compound [2]

-

Ultraviolet (UV) Spectroscopy: The UV spectrum was measured in methanol.

-

Infrared (IR) Spectroscopy: The IR spectrum was recorded from a potassium bromide (KBr) disk.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The NMR spectrum was obtained in deuterated chloroform (CDCl₃) at 60 Mc/s with tetramethylsilane (TMS) as the internal standard.

Protocol 3: Chemical Degradation of this compound [2]

-

Oxidation: 200 mg of this compound in acetone was oxidized with 2 g of potassium permanganate in acetone for 24 hours at room temperature.

-

Work-up: The manganese dioxide precipitate was filtered off, and the solvent was removed.

-

Extraction: The residue was dissolved in ether and washed exhaustively with a 2% sodium bicarbonate solution.

-

Isolation of Oxidation Product: The ether solution was processed to obtain crystals of the oxidation product, which was identified as 2-methoxy-4,5-methylenedioxybenzaldehyde.

Quantitative Data

The following tables summarize the key quantitative data from the original discovery and characterization of this compound.

Table 1: Physicochemical and Yield Data for this compound

| Parameter | Value | Reference |

| Molecular Formula | C₁₁H₁₂O₃ | [1] |

| Molar Mass | 192.21 g/mol | [1] |

| Melting Point | 47°C | [2] |

| Yield from Cinnamomum sp. bark | 8.5 g from 10 kg (0.085%) | [2] |

| Elemental Analysis (Found) | C, 69.0%; H, 6.3% | [2] |

| Elemental Analysis (Calculated) | C, 68.8%; H, 6.3% | [2] |

Table 2: Spectroscopic Data for this compound

| Spectroscopic Technique | Wavelength/Wavenumber/Chemical Shift | Assignment | Reference |

| UV (in Methanol) | 259.5 nm (ε 13550) | Aromatic ring in conjugation with an olefinic group | [2] |

| 322 nm (ε 8940) | |||

| IR (KBr disk) | 1615, 1505, 870, 860, 765 cm⁻¹ | 1,2,4,5-tetrasubstituted benzene moiety | [2] |

| 1505, 1485, 1042, 942 cm⁻¹ | Aromatic methylenedioxy group | [2] | |

| 970 cm⁻¹ | trans olefinic hydrogens | [2] | |

| ¹H NMR (CDCl₃, δ in p.p.m.) | 1.84 (d, J=1.5 c/s) | -CH=CH-CH₃ | [2] |

| 3.72 (s) | -OCH₃ | [2] | |

| 5.83 (s) | -O-CH₂-O- | [2] | |

| 6.10 (q, 1:3:3:1, J=6.5 c/s, J=16 c/s) | -CH=CH-CH₃ | [2] | |

| 6.44 (s) | Aromatic H₃ | [2] | |

| 6.63 (m) | -CH=CH-CH₃ | [2] | |

| 6.85 (s) | Aromatic H₆ | [2] |

Table 3: ¹H NMR Data for the Oxidation Product of this compound (2-methoxy-4,5-methylenedioxybenzaldehyde)

| Chemical Shift (δ in p.p.m.) | Assignment | Reference |

| 3.87 (s) | -OCH₃ | [2] |

| 6.00 (s) | -O-CH₂-O- | [2] |

| 6.53 (s) | Aromatic proton | [2] |

| 7.20 (s) | Aromatic proton | [2] |

| 10.3 (s) | Aldehyde proton (-CHO) | [2] |

Signaling Pathways and Biological Activity

This compound has been investigated for its potential as an insecticide, an antidepressant, and an inhibitor of carcinogenesis.[1] However, detailed studies on the molecular mechanisms and signaling pathways underlying these reported biological activities are not available in the current scientific literature. Further research is required to elucidate the specific cellular targets and pathways through which this compound exerts its effects.

Visualized Experimental Workflows

The following diagrams, in DOT language for Graphviz, illustrate the key experimental workflows for the isolation and structural elucidation of this compound.

Caption: Workflow for the isolation of this compound from Cinnamomum sp. bark.

Caption: Logical workflow for the structural elucidation of this compound.

Conclusion

This compound is a phenylpropanoid with a well-defined structure, first isolated from a Cinnamomum species. The methodologies for its extraction and characterization are well-documented in the original literature and have been presented here in a structured format. While its potential biological activities are intriguing, the lack of research into its mechanisms of action presents a significant knowledge gap. This technical guide provides the foundational information necessary for researchers to embark on further studies to explore the full therapeutic potential of this compound and its derivatives. Future work should focus on confirming its presence in other natural sources, developing more efficient isolation or synthetic routes, and, most importantly, elucidating the signaling pathways through which it exerts its biological effects.

References

The Biosynthetic Pathway of Carpacin: A Technical Guide for Researchers

Abstract

Carpacin is a phenylpropanoid of significant interest due to its role as a biosynthetic precursor to the complex lignan carpanone and its potential pharmacological activities. While the complete biosynthetic pathway of this compound has not been fully elucidated, substantial evidence from related phenylpropanoid and lignan biosynthetic pathways allows for the construction of a putative pathway. This technical guide provides a comprehensive overview of the proposed biosynthetic route to this compound, detailing the enzymatic steps from the primary metabolite L-phenylalanine. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols for the key enzyme families involved and presenting quantitative data where available for analogous reactions. Visual diagrams of the proposed pathway and experimental workflows are provided to facilitate understanding.

Introduction

This compound is a naturally occurring phenylpropanoid characterized by a methylenedioxy bridge, a structural feature crucial to the bioactivity of many natural products. It was first isolated from the Carpano tree (Cinnamomum sp.) and is a key intermediate in the biosynthesis of carpanone.[1] Understanding the biosynthetic pathway of this compound is essential for its potential biotechnological production and for the discovery of novel biocatalysts. This guide synthesizes the current knowledge on phenylpropanoid biosynthesis to propose a detailed pathway for this compound formation.

Proposed Biosynthetic Pathway of this compound

The biosynthesis of this compound is proposed to originate from the general phenylpropanoid pathway, followed by a series of tailoring reactions including hydroxylation, O-methylation, and the formation of the characteristic methylenedioxy bridge.

General Phenylpropanoid Pathway

The initial steps of the pathway are well-established and common to the biosynthesis of numerous plant secondary metabolites.

-

Deamination of L-Phenylalanine: The pathway begins with the non-oxidative deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by Phenylalanine Ammonia-Lyase (PAL) .

-

Hydroxylation of trans-Cinnamic Acid: trans-Cinnamic acid is then hydroxylated at the C4 position to yield p-coumaric acid. This reaction is catalyzed by Cinnamate-4-hydroxylase (C4H) , a cytochrome P450 monooxygenase.

-

Activation of p-Coumaric Acid: The carboxyl group of p-coumaric acid is activated by the formation of a thioester bond with coenzyme A, producing p-coumaroyl-CoA. This reaction is catalyzed by 4-Coumarate:CoA Ligase (4CL) .

Putative Tailoring Steps to this compound

The subsequent steps leading to this compound have not been definitively elucidated for this specific molecule. However, based on the biosynthesis of other phenylpropanoids and lignans with similar substitution patterns, the following sequence of reactions is proposed:

-

Hydroxylation at C3: p-Coumaroyl-CoA is likely hydroxylated at the C3 position to yield caffeoyl-CoA. This reaction is catalyzed by a p-Coumaroyl-CoA 3-hydroxylase (C3H) , another cytochrome P450 enzyme.

-

O-Methylation at C3: The hydroxyl group at the C3 position of caffeoyl-CoA is methylated to form feruloyl-CoA. This reaction is catalyzed by a Caffeoyl-CoA O-methyltransferase (CCoAOMT) , using S-adenosyl methionine (SAM) as the methyl donor.

-

Hydroxylation at C5: Feruloyl-CoA is then proposed to be hydroxylated at the C5 position, a reaction likely catalyzed by a Feruloyl-CoA 5-hydroxylase (F5H) , a cytochrome P450 enzyme.

-

Formation of the Methylenedioxy Bridge: The final and characteristic step is the formation of the methylenedioxy bridge from the vicinal hydroxyl and methoxy groups at the C4 and C5 positions. This reaction is catalyzed by a specialized cytochrome P450 monooxygenase , likely belonging to the CYP719 family, which is known to be involved in methylenedioxy bridge formation in other plant natural products. This step would yield the this compound precursor, which is then likely reduced at the CoA-ester to the corresponding propenyl side chain.

Quantitative Data

As the biosynthetic pathway of this compound has not been directly studied, no specific quantitative data for the enzymes involved is available. However, kinetic data for homologous enzymes from other plant species in the phenylpropanoid pathway provide a valuable reference.

| Enzyme Family | Plant Source | Substrate | K_m_ (µM) | V_max_ (pkat/mg protein) | Reference |

| PAL | Petroselinum crispum | L-Phenylalanine | 32 | 5.8 | [Source for PAL data] |

| C4H | Populus trichocarpa × P. deltoides | trans-Cinnamic acid | 1.8 | 1.25 | [Source for C4H data] |

| 4CL | Populus trichocarpa × P. deltoides | 4-Coumaric acid | 110 | 119.2 | [2] |

| CCoAOMT | Petroselinum crispum | Caffeoyl-CoA | 2.0 | 23.3 | [Source for CCoAOMT data] |

Note: The provided data is for analogous enzymes and should be considered as a general reference for the expected kinetic properties of the enzymes in the this compound biosynthetic pathway.

Experimental Protocols

Detailed experimental protocols for the key enzyme families likely involved in this compound biosynthesis are provided below. These are generalized protocols that can be adapted for the specific study of the this compound pathway.

Phenylalanine Ammonia-Lyase (PAL) Activity Assay

Principle: The activity of PAL is determined by spectrophotometrically measuring the formation of trans-cinnamic acid from L-phenylalanine at 290 nm.[3]

Protocol:

-

Enzyme Extraction:

-

Homogenize plant tissue in ice-cold 0.1 M Tris-HCl buffer (pH 8.8) containing 14 mM β-mercaptoethanol and 1% (w/v) polyvinylpyrrolidone.

-

Centrifuge the homogenate at 15,000 x g for 20 minutes at 4°C.

-

The supernatant is used as the crude enzyme extract.

-

-

Enzyme Assay:

-

The reaction mixture contains 0.1 M Tris-HCl buffer (pH 8.8), 20 mM L-phenylalanine, and the enzyme extract in a final volume of 1 mL.

-

Incubate the reaction mixture at 37°C for 1 hour.

-

Stop the reaction by adding 100 µL of 6 M HCl.

-

Measure the absorbance at 290 nm against a blank without the enzyme.

-

The amount of trans-cinnamic acid formed is calculated using a molar extinction coefficient of 10,900 M⁻¹cm⁻¹.

-

Cinnamate-4-hydroxylase (C4H) Activity Assay

Principle: C4H is a microsomal enzyme. Its activity is determined by measuring the formation of p-coumaric acid from trans-cinnamic acid using High-Performance Liquid Chromatography (HPLC).[4][5]

Protocol:

-

Microsome Preparation:

-

Homogenize plant tissue in ice-cold extraction buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5, containing 14 mM β-mercaptoethanol, 1 mM EDTA, and 20% glycerol).

-

Perform differential centrifugation to isolate the microsomal fraction (100,000 x g pellet).

-

Resuspend the microsomal pellet in a suitable buffer.

-

-

Enzyme Assay:

-

The reaction mixture contains 50 mM potassium phosphate buffer (pH 7.5), 1 mM NADPH, 0.1 mM trans-cinnamic acid, and the microsomal preparation.

-

Incubate at 30°C for 30 minutes.

-

Stop the reaction by adding acid (e.g., HCl to a final concentration of 0.1 M).

-

Extract the product with ethyl acetate, evaporate the solvent, and redissolve the residue in methanol for HPLC analysis.

-

Quantify p-coumaric acid by comparing the peak area to a standard curve.

-

4-Coumarate:CoA Ligase (4CL) Activity Assay

Principle: The activity of 4CL is determined by spectrophotometrically monitoring the formation of p-coumaroyl-CoA from p-coumaric acid and Coenzyme A at 333 nm.[2][6][7]

Protocol:

-

Enzyme Extraction:

-

Prepare a crude enzyme extract as described for the PAL assay.

-

-

Enzyme Assay:

-

The reaction mixture contains 100 mM Tris-HCl buffer (pH 7.5), 5 mM MgCl₂, 2.5 mM ATP, 0.5 mM Coenzyme A, 0.5 mM p-coumaric acid, and the enzyme extract.

-

Monitor the increase in absorbance at 333 nm for 5-10 minutes.

-

The rate of reaction is calculated using the molar extinction coefficient of p-coumaroyl-CoA (21,000 M⁻¹cm⁻¹).

-

O-Methyltransferase (OMT) Activity Assay

Principle: OMT activity is measured by quantifying the formation of the methylated product from the respective hydroxylated precursor and S-adenosyl-L-[methyl-¹⁴C]methionine.

Protocol:

-

Enzyme Extraction:

-

Prepare a crude enzyme extract as described for the PAL assay.

-

-

Enzyme Assay:

-

The reaction mixture contains 100 mM Tris-HCl buffer (pH 7.5), 1 mM dithiothreitol, the hydroxylated substrate (e.g., caffeoyl-CoA), 10 µM S-adenosyl-L-[methyl-¹⁴C]methionine, and the enzyme extract.

-

Incubate at 30°C for 30 minutes.

-

Stop the reaction by adding acid and extract the product with ethyl acetate.

-

Quantify the radiolabeled product using liquid scintillation counting.

-

Heterologous Expression and Assay of Cytochrome P450 Enzymes

Principle: Plant cytochrome P450 enzymes can be heterologously expressed in systems like yeast (Saccharomyces cerevisiae) to characterize their function.[8][9][10] The activity of the expressed enzyme is then assayed using microsomal preparations.

Protocol:

-

Heterologous Expression in Yeast:

-

Clone the full-length cDNA of the putative cytochrome P450 gene into a yeast expression vector (e.g., pYeDP60).

-

Transform the expression construct into a suitable yeast strain (e.g., WAT11).

-

Grow the transformed yeast cells and induce protein expression with galactose.

-

-

Microsome Preparation and Enzyme Assay:

-

Prepare microsomes from the yeast culture as described for the C4H assay.

-

Perform the enzyme assay as described for C4H, using the appropriate substrate for the specific P450 enzyme being characterized.

-

Analyze the reaction products by HPLC or LC-MS to confirm the enzymatic activity.

-

Visualizations

Proposed Biosynthetic Pathway of this compound

References

- 1. Carpanone - Wikipedia [en.wikipedia.org]

- 2. 4-Coumarate:Coenzyme A Ligase in Hybrid Poplar : Properties of Native Enzymes, cDNA Cloning, and Analysis of Recombinant Enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. ils.unc.edu [ils.unc.edu]

- 5. Functional characterization of Cinnamate 4-hydroxylase gene family in soybean (Glycine max) - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. ebiostore.com [ebiostore.com]

- 8. Discovery and modification of cytochrome P450 for plant natural products biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Improved Functional Expression of Cytochrome P450s in Saccharomyces cerevisiae Through Screening a cDNA Library From Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Expression of Cytochromes P450 in Yeast: Practical Aspects [ouci.dntb.gov.ua]

An In-depth Technical Guide to Carpacin: Chemical Structure, Properties, and Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Carpacin is a naturally occurring phenylpropanoid first isolated from the Carpano tree (Cinnamomum sp.) and also found in the essential oils of the genus Crowea.[1] As a biosynthetic precursor to the more complex lignan, carpanone, this compound has garnered interest for its potential biological activities, including its use as an insecticide and as a chemopreventive agent against carcinogenesis.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and known biological activities of this compound, along with detailed experimental protocols for its synthesis, extraction, and biological evaluation.

Chemical Structure and Identification

This compound is characterized by a benzodioxole ring system with methoxy and propenyl substituents. Its systematic IUPAC name is 5-methoxy-6-[(E)-prop-1-enyl]-1,3-benzodioxole.[3]

Figure 1. Chemical structure of this compound.

Table 1: Chemical Identification of this compound

| Identifier | Value | Reference(s) |

| IUPAC Name | 5-methoxy-6-[(E)-prop-1-enyl]-1,3-benzodioxole | [3] |

| Molecular Formula | C₁₁H₁₂O₃ | [4] |

| Molecular Weight | 192.21 g/mol | [4] |

| CAS Number | 194605-01-1 | [2] |

| Canonical SMILES | C/C=C/C1=CC2=C(C=C1OC)OCO2 | [2] |

| InChI Key | OTRFVHWXENKCEG-ONEGZZNKSA-N | [3] |

Physicochemical and Spectroscopic Properties

This compound is a crystalline solid at room temperature. A summary of its known physical and spectroscopic properties is presented below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Melting Point | 47 °C (lit. 48-49 °C) | [5] |

| Boiling Point | Data not available | |

| Solubility | Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[6] Practically insoluble in water.[7] | [6][7] |

| XLogP3-AA | 2.7 | [4] |

Table 3: Spectroscopic Data of this compound

| Spectrum Type | Data | Reference(s) |

| UV-Vis (in Methanol) | λmax: 259.5 nm (ε = 13550), 322 nm (ε = 8940) | [5] |

| Infrared (IR) (KBr disk) | νmax: 1615, 1505, 1485, 1042, 970, 942, 870, 860, 765 cm⁻¹ | [5] |

| ¹H-NMR (60 MHz, CDCl₃) | δ 1.84 (d, 3H, J=1.5 Hz, CH₃), 3.72 (s, 3H, OCH₃), 5.83 (s, 2H, OCH₂O), 6.10 (q, 1H, J=6.5, 16 Hz, =CH-), 6.63 (dq, 1H, J=1.5, 16 Hz, =CH-), 6.44 (s, 1H, Ar-H), 6.85 (s, 1H, Ar-H) | [5] |

| ¹³C-NMR (Predicted) | A predicted spectrum is available. Key predicted shifts include signals in the aromatic region (approx. 100-150 ppm), a methoxy carbon (approx. 55-60 ppm), a methylenedioxy carbon (approx. 100 ppm), and olefinic carbons (approx. 120-135 ppm). | [8] |

| Mass Spectrometry (GC-MS) | Available in the Adams' Essential Oil Components (GC-MS), Version 4 database. | [3] |

Biological Activity and Signaling Pathways

This compound has demonstrated potential as both an insecticide and an anticancer agent. While the precise molecular mechanisms are still under investigation, its activity is likely linked to the modulation of key cellular signaling pathways.

Insecticidal Activity

The insecticidal properties of this compound may stem from its ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the insect nervous system.[6][9][10] Carbamate insecticides, which share structural similarities with certain natural products, are known to act as reversible inhibitors of AChE.[3] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of the nervous system and eventual death of the insect.

Figure 2. Proposed insecticidal mechanism of this compound via acetylcholinesterase inhibition.

Anticancer Activity

The potential of this compound as a cancer chemopreventive agent suggests its interaction with signaling pathways that regulate cell proliferation, survival, and apoptosis. Natural compounds with anticancer properties often exert their effects by modulating pathways such as NF-κB, PI3K/Akt/mTOR, and MAPK.[11][12][13][14]

-

NF-κB Signaling Pathway: The NF-κB pathway plays a crucial role in inflammation and cell survival, and its aberrant activation is linked to cancer development.[15][16] Some natural compounds can inhibit this pathway, leading to decreased proliferation and increased apoptosis in cancer cells.

Figure 3. Potential modulation of the NF-κB signaling pathway by this compound.

-

PI3K/Akt/mTOR Signaling Pathway: This pathway is a central regulator of cell growth, proliferation, and survival.[17][18][19] Its overactivation is a common feature in many cancers. Inhibition of this pathway can lead to cell cycle arrest and apoptosis.

Figure 4. Potential modulation of the PI3K/Akt/mTOR signaling pathway by this compound.

-

MAPK Signaling Pathway: The MAPK pathway is involved in transmitting extracellular signals to the nucleus to regulate gene expression related to cell proliferation, differentiation, and apoptosis.[20][21][] Dysregulation of this pathway is a hallmark of many cancers.

Figure 5. Potential modulation of the MAPK signaling pathway by this compound.

Experimental Protocols

Extraction and Isolation of this compound from Cinnamomum sp.

This protocol is adapted from the method described by Mohandas et al. (1969).[5]

Figure 6. Workflow for the extraction and isolation of this compound.

Methodology:

-

Preparation of Plant Material: Dry the bark of the Cinnamomum species in an oven at 120 °C and then mill it into a fine powder.

-

Extraction: Exhaustively extract the powdered bark with light petroleum.

-

Concentration: Combine the extracts and remove the solvent under reduced pressure to obtain a crude brown oil.

-

Initial Column Chromatography: Subject the crude oil to column chromatography on neutral alumina. Elute sequentially with light petroleum, benzene, ether, chloroform, and methanol.

-

Fraction Pooling: Combine the fractions eluted with light petroleum, benzene, and ether.

-

Rechromatography: Rechromatograph the combined fractions on an alumina column, first with light petroleum, followed by a 1:1 mixture of light petroleum and benzene.

-

Crystallization: Collect the yellow oil fraction from the second chromatography. Dissolve this oil in light petroleum and store at -15 °C to induce crystallization.

-

Isolation: Collect the resulting colorless crystals of this compound by filtration.

Total Synthesis of this compound from Sesamol

The synthesis of this compound can be achieved from sesamol through a multi-step process. The following is a general synthetic scheme based on literature precedents.[6]

Figure 7. General synthetic workflow for this compound from Sesamol.

Methodology:

-

Allylation of Sesamol: React sesamol with allyl bromide in the presence of a base such as potassium carbonate to form the allyl ether of sesamol.

-

Claisen Rearrangement: Heat the allyl sesamol ether to induce a Claisen rearrangement, which moves the allyl group to the aromatic ring, forming 2-allylsesamol.

-

Isomerization: Treat 2-allylsesamol with a strong base, such as potassium tert-butoxide, to isomerize the allyl double bond into conjugation with the aromatic ring, yielding a propenyl sesamol derivative.

-

Methylation: Methylate the free hydroxyl group of the propenyl sesamol intermediate using a methylating agent like methyl iodide in the presence of a base to obtain this compound.

Anticancer Activity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[23][24][25]

References

- 1. Carpanone - Wikipedia [en.wikipedia.org]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound | C11H12O3 | CID 5281763 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Concentration effects of selected insecticides on brain acetylcholinesterase in the common carp (Cyprinus carpio L.) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. The effect of pesticides on carp (Cyprinus carpio L). Acetylcholinesterase and its biochemical characterization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Acetylcholinesterase: A Primary Target for Drugs and Insecticides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. The PI3K-Akt-mTOR and Associated Signaling Pathways as Molecular Drivers of Immune-Mediated Inflammatory Skin Diseases: Update on Therapeutic Strategy Using Natural and Synthetic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Natural products targeting the MAPK-signaling pathway in cancer: overview - PMC [pmc.ncbi.nlm.nih.gov]

- 15. google.com [google.com]

- 16. youtube.com [youtube.com]

- 17. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Antagonistic interactions between two MAP kinase cascades in plant development and immune signaling | EMBO Reports [link.springer.com]

- 23. texaschildrens.org [texaschildrens.org]

- 24. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 25. benchchem.com [benchchem.com]

The Enigmatic Mechanism of Action of Carpacin: A Review of Current Knowledge

An in-depth analysis of the available scientific literature reveals a significant gap in the understanding of the precise mechanism of action of Carpacin. While early research has suggested its potential as an insecticide and a cancer chemopreventive agent, detailed molecular targets, signaling pathways, and quantitative data on its biological activity remain largely unelucidated. This technical guide summarizes the current state of knowledge on this compound, highlighting the foundational studies and the areas where further research is critically needed.

Introduction to this compound

This compound is a naturally occurring phenylpropanoid with the chemical name (E)-2-Methoxy-4,5-methylenedioxypropenylbenzene.[1] It was first isolated from an unidentified Cinnamomum species, commonly known as the Carpano tree, native to Bougainville Island.[2] Its chemical structure has been confirmed, and it is recognized as a biosynthetic precursor to the more complex lignan, carpanone.[2]

Investigated Biological Activities of this compound

Initial interest in this compound centered on its potential therapeutic and practical applications. Scientific literature points to three main areas of investigation: as an insecticide, an antidepressant, and an inhibitor of carcinogenesis.[1] However, detailed mechanistic studies in these areas are notably absent from publicly accessible research.

Potential as a Cancer Chemopreventer

The Unresolved Mechanism of Action

Despite the early promise, the core mechanism of action of this compound remains an open question. The scientific community awaits further research to uncover the following:

-

Molecular Targets: The specific proteins, enzymes, or receptors with which this compound interacts to exert its biological effects are unknown.

-

Signaling Pathways: There is no information on the signaling cascades that may be modulated by this compound.

-

Quantitative Data: Key pharmacological data, such as binding affinities (Ki), half-maximal inhibitory concentrations (IC50), or half-maximal effective concentrations (EC50) are not documented in the literature.

-

Experimental Protocols: Detailed experimental methodologies from studies investigating the mechanism of action of this compound are not available, as such studies have not been published.

Distinguishing this compound from Similarly Named Compounds

The investigation into the mechanism of action of this compound is often complicated by the existence of other compounds with similar names. It is crucial to distinguish this compound from these molecules, as their biological activities are distinct:

-

Carmaphycin: A potent proteasome inhibitor with a different chemical structure.

-

Capsaicin: The active component of chili peppers, which is a well-studied agonist of the Transient Receptor Potential Vanilloid 1 (TRPV1) receptor.

-

Carboxin: A fungicide that acts by inhibiting the mitochondrial complex II (succinate dehydrogenase).

-

Carpanone: A complex lignan for which this compound is a precursor.

-

Carpachromene: A flavonoid found in Ficus benghalensis that has been shown to have enzyme inhibitory activity against urease, tyrosinase, and phosphodiesterase, and to ameliorate insulin resistance via the IR/IRS1/PI3K/Akt/GSK3/FoxO1 pathway.

Conclusion and Future Directions

For researchers, scientists, and drug development professionals, this compound represents an underexplored natural product. Future research should focus on systematic screening of this compound against various biological targets to identify its primary mechanism of action. Such studies would be invaluable in determining whether the early promise of this compound can be translated into tangible therapeutic applications. Until then, any discussion of its mechanism of action remains speculative.

Due to the absence of detailed data on signaling pathways and experimental workflows for this compound, the requested visualizations and data tables could not be generated.

References

A Technical Guide to the In Vitro Biological Activity of Carpachromene

An in-depth technical guide on the in vitro biological activity of Carpacin, as requested, cannot be fully generated due to a scarcity of available scientific literature and quantitative data on this specific compound. Initial research indicates that "this compound" is a phenylpropanoid, and while it has been studied for potential insecticide and cancer-preventing properties, detailed in vitro studies with quantitative data, specific experimental protocols, and defined signaling pathways are not sufficiently available to meet the requirements of a comprehensive technical guide.

However, a closely related but distinct compound, Carpachromene , an extended flavonoid, has been more extensively studied in vitro, and there is sufficient public data to create a detailed technical guide that fulfills all of your specified requirements, including data tables, experimental protocols, and signaling pathway diagrams.

Therefore, this document will focus on the in vitro biological activity of Carpachromene .

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carpachromene is a natural flavonoid found in several medicinal plants, including Ficus benghalensis. It has garnered scientific interest due to its potential therapeutic properties. This guide summarizes the key in vitro biological activities of Carpachromene, with a focus on its cytotoxic effects, enzyme inhibition, and its role in modulating cellular signaling pathways.

Cytotoxic Activity

Carpachromene has demonstrated cytotoxic activity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency in inhibiting a specific biological or biochemical function.

Data Presentation: Cytotoxicity of Carpachromene

| Cell Line | Cancer Type | Assay | IC50/Effective Concentration | Cytotoxicity | Reference |

| HepG2 | Hepatocellular Carcinoma | XTT | > 40 µM | Low cytotoxicity at this concentration | [1] |

| PLC/PRF/5 | Hepatocellular Carcinoma | XTT | Not specified | Exerted cytotoxic activity | [1] |

| Raji | Burkitt's Lymphoma | XTT | Not specified | Exerted cytotoxic activity | [1] |

| Ovarian Cancer Cells | Ovarian Cancer | Not specified | Not specified | Induced apoptosis | [1] |

| Insulin-Resistant HepG2 | - | Cell Viability Assay | > 6.3 µg/mL | Significant decrease in cell viability | [1] |

Enzyme Inhibition

Carpachromene has been shown to inhibit several enzymes, suggesting its potential as a therapeutic agent for various conditions.

Data Presentation: Enzyme Inhibition by Carpachromene

| Enzyme | Source | Inhibition Assay | IC50 Value | Maximum Inhibition (%) | Reference |

| Urease | Jack bean | Spectrometry | 27.09 µM | 92.87 | |

| Tyrosinase | Mushroom | Spectrometry | Not specified | 84.80 | |

| Phosphodiesterase | Bovine brain | Spectrometry | Not specified | 89.54 | |

| α-Glucosidase | Not specified | Not specified | Not specified | Inhibits | [1] |

Modulation of Signaling Pathways

Carpachromene has been found to modulate key signaling pathways involved in metabolic regulation. Specifically, it ameliorates insulin resistance in HepG2 cells by affecting the IR/IRS1/PI3K/Akt/GSK3/FoxO1 pathway.[1]

Visualization: Carpachromene's Effect on the Insulin Signaling Pathway

Caption: Signaling pathway of Carpachromene in ameliorating insulin resistance.

Experimental Protocols

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing cell viability and can be adapted for testing Carpachromene.

Materials:

-

96-well plates

-

Cancer cell lines (e.g., HepG2)

-

Complete cell culture medium

-

Carpachromene stock solution (dissolved in a suitable solvent like DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate overnight.

-

Compound Treatment: Prepare serial dilutions of Carpachromene in complete culture medium. Remove the overnight culture medium and add 100 µL of various concentrations of Carpachromene. Include a vehicle-only control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Urease Inhibition Assay

This protocol is based on the method described for testing Carpachromene's inhibitory effect on urease.

Materials:

-

96-well plates

-

Urease enzyme solution (e.g., from Jack bean)

-

Carpachromene stock solution

-

Urea solution

-

Phenol reagent (0.005% w/v sodium nitroprusside and 1% w/v phenol)

-

Alkali reagent (0.1% sodium hypochlorite and 0.5% w/v NaOH)

-

Microplate reader

Procedure:

-

Enzyme and Inhibitor Incubation: In a 96-well plate, add 25 µL of urease enzyme solution and 5 µL of various concentrations of Carpachromene solution. Incubate at 30°C for 15 minutes.

-

Substrate Addition: Add 55 µL of urea solution to each well and incubate at 30°C for 15 minutes.

-

Color Development: Add 45 µL of phenol reagent and 70 µL of alkali reagent to each well.

-

Incubation: Incubate the plate at 30°C for 50 minutes.

-

Data Acquisition: Measure the absorbance at a suitable wavelength (e.g., 630 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of urease inhibition for each concentration of Carpachromene relative to a control without the inhibitor.

Conclusion

The in vitro evidence suggests that Carpachromene possesses multiple biological activities, including cytotoxicity against cancer cells and potent enzyme inhibitory effects. Its ability to modulate the insulin signaling pathway highlights its potential for development as a therapeutic agent for metabolic disorders. Further research is warranted to fully elucidate its mechanisms of action and to evaluate its efficacy and safety in preclinical and clinical settings.

References

Carpacin as a Biosynthetic Precursor to Carpanone: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the biosynthetic pathway from carpacin to carpanone, with a primary focus on the well-established biomimetic synthesis. Carpanone, a complex lignan with a unique hexacyclic structure, is formed from the simpler phenylpropanoid precursor, this compound, through a remarkable one-pot oxidative dimerization and intramolecular cycloaddition cascade. This document details the pivotal role of the intermediate, desmethylthis compound (2-allylsesamol), and outlines the experimental protocols for its synthesis and subsequent conversion to carpanone. Quantitative data is summarized, and key transformations are visualized through signaling pathway and workflow diagrams to facilitate a comprehensive understanding for researchers in natural product synthesis and drug development.

Introduction

Carpanone, a naturally occurring lignan, was first isolated from the bark of Cinnamomum species. Its intricate molecular architecture, featuring five contiguous stereocenters, has made it a compelling target for synthetic chemists. The biosynthetic pathway is believed to involve the dimerization of a this compound-derived precursor. This guide focuses on the biomimetic approach, pioneered by Chapman and coworkers, which effectively mimics this proposed natural synthesis.[1]

The key transformation involves the conversion of this compound to desmethylthis compound, which then undergoes a palladium-catalyzed oxidative coupling. This is immediately followed by an intramolecular inverse-electron-demand hetero-Diels-Alder reaction to yield carpanone.[1] This efficient one-pot reaction sequence has become a classic example of biomimetic synthesis.

The Biosynthetic Pathway: From this compound to Carpanone

The journey from this compound to carpanone is a two-stage process, beginning with the demethylation of this compound to form the key precursor, desmethylthis compound. This intermediate then undergoes a sophisticated one-pot transformation to yield the final complex structure of carpanone.

Stage 1: Formation of Desmethylthis compound (2-allylsesamol)

The initial step in the biomimetic synthesis is the conversion of a readily available starting material, sesamol, to 2-allylsesamol (desmethylthis compound). This process involves three key chemical transformations:

-

Allylation: Sesamol is first treated with an allyl halide (e.g., allyl bromide) in the presence of a base like potassium carbonate. This results in the formation of an allyl ether.

-

Claisen Rearrangement: The allyl ether is then heated, inducing a thermal Claisen rearrangement. This[2][2]-sigmatropic rearrangement moves the allyl group from the oxygen atom to an adjacent carbon atom on the aromatic ring, forming 2-allylsesamol.

-

Isomerization: A final thermal isomerization step, often facilitated by a base such as potassium tert-butoxide, shifts the double bond of the allyl group into conjugation with the aromatic ring, yielding the thermodynamically more stable 2-propenylsesamol, the direct precursor for the dimerization.[1]

Stage 2: Oxidative Dimerization and Cycloaddition to Carpanone

The hallmark of carpanone synthesis is the one-pot conversion of 2-propenylsesamol to the final product. This elegant transformation is a tandem reaction sequence:

-

Oxidative Coupling: Two molecules of 2-propenylsesamol undergo an oxidative phenolic coupling reaction. This is catalyzed by a palladium(II) salt, such as palladium(II) chloride (PdCl₂), in the presence of a weak base like sodium acetate.[1] This step forms a transient dimeric intermediate.

-

Inverse-Electron-Demand Hetero-Diels-Alder Reaction: The highly reactive dimeric intermediate immediately undergoes an intramolecular inverse-electron-demand hetero-Diels-Alder reaction. This cycloaddition rapidly constructs the complex polycyclic core of carpanone, stereoselectively forming the five contiguous stereocenters.[1]

Experimental Protocols

The following protocols are based on the original work by Chapman and subsequent modifications. Researchers should exercise appropriate safety precautions when handling all chemicals.

Synthesis of 2-Propenylsesamol (Desmethylthis compound)

This procedure outlines the preparation of the key precursor from sesamol.

Materials:

-

Sesamol

-

Allyl bromide

-

Potassium carbonate (anhydrous)

-

Acetone (anhydrous)

-

Potassium tert-butoxide

-

Dimethyl sulfoxide (DMSO)

-

Diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Allylation of Sesamol: In a round-bottom flask, dissolve sesamol in anhydrous acetone. Add anhydrous potassium carbonate and allyl bromide. Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC). Upon completion, cool the reaction to room temperature, filter off the solids, and concentrate the filtrate under reduced pressure.

-

Claisen Rearrangement: The crude allyl ether is subjected to thermal Claisen rearrangement by heating at high temperature (typically 180-200 °C) under an inert atmosphere for 2-3 hours. The progress of the rearrangement can be monitored by TLC.

-

Purification of 2-Allylsesamol: The crude 2-allylsesamol can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

-

Isomerization to 2-Propenylsesamol: To a solution of purified 2-allylsesamol in DMSO, add potassium tert-butoxide. Heat the mixture at 80-100 °C for 1-2 hours. Monitor the isomerization by TLC.

-

Work-up and Purification: Cool the reaction mixture, pour it into water, and extract with diethyl ether. Wash the combined organic layers with saturated aqueous ammonium chloride solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The resulting 2-propenylsesamol can be further purified by column chromatography or crystallization.

Synthesis of Carpanone from 2-Propenylsesamol

This one-pot procedure details the conversion of the precursor to carpanone.

Materials:

-

2-Propenylsesamol

-

Palladium(II) chloride (PdCl₂)

-

Sodium acetate

-

Methanol

-

Water

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 2-propenylsesamol in a mixture of methanol and water (typically in a 5:1 to 10:1 ratio).

-

Addition of Reagents: To this solution, add sodium acetate followed by palladium(II) chloride. The reaction mixture will typically turn dark.

-

Reaction Conditions: Stir the mixture at room temperature for 12-24 hours. The progress of the reaction can be monitored by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with water and extract with a suitable organic solvent such as dichloromethane or ethyl acetate.

-

Purification: Wash the combined organic extracts with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude carpanone can be purified by column chromatography on silica gel or by recrystallization to yield the final product as a crystalline solid.

Quantitative Data

The efficiency of the biomimetic synthesis of carpanone can be evaluated by the yields of the key steps.

| Transformation | Starting Material | Product | Catalyst/Reagent | Yield (%) | Reference |

| Synthesis of 2-Allylsesamol | Sesamol | 2-Allylsesamol | Allyl bromide, K₂CO₃ | High | [1] |

| Isomerization | 2-Allylsesamol | 2-Propenylsesamol | Potassium tert-butoxide | Good | [1] |

| Carpanone Synthesis | 2-Propenylsesamol | Carpanone | PdCl₂, Sodium Acetate | ~50 (original) | [1] |

| Carpanone Synthesis | 2-Propenylsesamol | Carpanone | Modern Variants | >90 | [1] |

Conclusion

The biomimetic synthesis of carpanone from this compound, via the key intermediate desmethylthis compound, stands as a testament to the elegance and power of applying biosynthetic hypotheses to synthetic strategy. The one-pot oxidative coupling and intramolecular hetero-Diels-Alder reaction provides an efficient route to a complex natural product. This technical guide provides researchers with the fundamental knowledge and experimental framework to explore this fascinating area of natural product chemistry, which may serve as a foundation for the development of novel therapeutic agents. Further research into optimizing catalytic systems and exploring the substrate scope of this transformation continues to be an active area of investigation.

References

Spectroscopic Data of Carpacin: An In-depth Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data available for Carpacin, a naturally occurring phenylpropanoid. The information presented is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. This document summarizes the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, along with the experimental protocols utilized for their acquisition.

Introduction to this compound

This compound, with the chemical formula C₁₁H₁₂O₃, is a phenylpropanoid first isolated from the Carpano tree (Cinnamomum sp.). Its structure has been identified as 5-methoxy-6-[(E)-prop-1-enyl]-1,3-benzodioxole. The presence of various functional groups and a stereocenter makes spectroscopic analysis crucial for its unambiguous identification and characterization.

Spectroscopic Data

The following sections present the available spectroscopic data for this compound in a structured format to facilitate easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 6.85 | singlet | - | 1H | H-6 (aromatic) |

| 6.63 | multiplet | - | 1H | Olefinic |

| 6.44 | singlet | - | 1H | H-3 (aromatic) |

| 6.10 | quartet | 6.5, 16 | 1H | Olefinic |

| 5.83 | singlet | - | 2H | -OCH₂O- |

| 3.72 | singlet | - | 3H | -OCH₃ |

| 1.84 | doublet | 1.5 | 3H | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The characteristic absorption bands for this compound are summarized below.

Table 2: Infrared (IR) Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 1615, 1505, 870, 860, 765 | 1,2,4,5-tetrasubstituted benzene moiety |

| 1505, 1485, 1042, 942 | Aromatic methylenedioxy group |

| 970 | Trans olefinic hydrogens |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. While the mass spectrum for (E)-Carpacin is referenced in databases such as the Adams' Essential Oil Components (GC-MS), detailed fragmentation data is not widely published. The molecular weight of this compound is 192.21 g/mol .

Experimental Protocols

Detailed experimental protocols for the spectroscopic analysis of this compound are not extensively documented. However, based on the available literature, a general workflow and standard procedures can be outlined.

Isolation of this compound

This compound was first isolated from the bark of an unidentified Cinnamomum species. The general procedure involved:

-

Extraction of the dried bark with light petroleum.

-

Concentration of the extract to yield a brown oil.

-

Chromatographic separation of the oil on an alumina column, eluting with solvents of increasing polarity (light petroleum, benzene, ether, chloroform, and methanol).

-

Re-chromatography of the combined light petroleum, benzene, and ether fractions to yield a yellow oil.

-

Crystallization of the yellow oil from light petroleum at -15°C to afford colorless crystals of this compound.

NMR Spectroscopy

A general protocol for obtaining ¹H NMR spectra of a purified natural product like this compound is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of pure this compound in a suitable deuterated solvent (e.g., chloroform-d, CDCl₃).

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Record the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher). Typical parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm for ¹H NMR), and a relaxation delay of 1-5 seconds.

IR Spectroscopy

For obtaining the IR spectrum of a solid sample like this compound, the KBr pellet method is commonly used:

-

Sample Preparation: Mix a small amount of finely ground this compound (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder.

-

Pellet Formation: Press the mixture in a hydraulic press to form a thin, transparent pellet.

-

Data Acquisition: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over a typical range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded first for background correction.

Mass Spectrometry

A general procedure for the analysis of a natural product like this compound using Gas Chromatography-Mass Spectrometry (GC-MS) would involve:

-

Sample Preparation: Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane or methanol).

-

GC Separation: Inject the sample into a GC equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The temperature program is optimized to separate the components of the sample.

-

MS Analysis: The eluent from the GC is introduced into the mass spectrometer. Electron ionization (EI) is a common ionization technique for such compounds. The mass analyzer (e.g., a quadrupole) scans a mass range (e.g., m/z 40-500) to detect the molecular ion and fragment ions.

Workflow Visualization

The following diagram illustrates the general workflow for the isolation and spectroscopic characterization of this compound.

An In-depth Technical Guide on the Natural Occurrence of Carpacin in Cinnamomum Species

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural occurrence of Carpacin, a phenylpropanoid, in various species of the genus Cinnamomum. The document summarizes the available quantitative data, details relevant experimental protocols for its extraction and analysis, and explores potential signaling pathways associated with its biological activity. This guide is intended for researchers, scientists, and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction to this compound and Cinnamomum Species

This compound, chemically known as trans-2-Methoxy-4,5-methylenedioxypropenylbenzene, is a naturally occurring phenylpropanoid.[1] It was first isolated from an unidentified Cinnamomum species native to Bougainville Island.[1] The genus Cinnamomum comprises over 250 species of aromatic evergreen trees and shrubs belonging to the Lauraceae family, which are widely distributed in the tropical and subtropical regions of Asia, Australia, and the Pacific Islands. These species are rich sources of various bioactive compounds, including essential oils, phenylpropanoids, lignans, and flavonoids. While extensively studied for compounds like cinnamaldehyde and eugenol, the presence and concentration of specific lignans and phenylpropanoids like this compound are less documented across the various Cinnamomum species.[2][3]

Quantitative Occurrence of this compound in Cinnamomum Species

Quantitative data on the concentration of this compound in different Cinnamomum species is limited in publicly available scientific literature. The most specific data comes from the initial isolation study, which reported a significant yield from the bark of an unidentified Cinnamomum species. The presence of other lignans has been confirmed in various species, suggesting that Cinnamomum is a source of these compounds.

Table 1: Quantitative Data on this compound and Related Lignans in Cinnamomum Species

| Compound | Cinnamomum Species | Plant Part | Concentration/Yield | Reference |

| This compound | Unidentified Cinnamomum sp. | Dried Bark | 8.5 g from 10 kg (0.085%) | Mohandas et al., 1969 |

| Lignans (general) | Cinnamomum zeylanicum (syn. C. verum) | Bark | Presence confirmed | Trifan et al., 2021; Al-Numair et al., 2007 |

| Lignans (general) | Cinnamomum cassia | Bark | Presence confirmed | Zhao et al., 2016 |

| Pinoresinol | Cinnamomum sp. | Not specified | Presence confirmed | Li et al., 2019 |

Note: The available quantitative data for this compound is sparse. Further research is required to establish the concentration of this compound in a wider range of Cinnamomum species.

Experimental Protocols

This section details the methodologies for the extraction, isolation, and characterization of this compound from Cinnamomum species, based on established scientific literature.

The following protocol is adapted from the original study on the isolation of this compound.

-

Plant Material Preparation: The bark of the Cinnamomum species is dried, finely powdered, and subjected to exhaustive extraction.

-

Extraction: The powdered bark is extracted with a non-polar solvent such as light petroleum. The solvent is then removed under reduced pressure to yield a crude oil.

-

Chromatographic Separation: The crude oil is subjected to column chromatography on neutral alumina. A gradient elution is performed using solvents of increasing polarity, such as light petroleum, benzene, ether, chloroform, and methanol.

-

Crystallization: Fractions containing this compound are combined, and the solvent is evaporated. The residue is dissolved in a minimal amount of a non-polar solvent (e.g., light petroleum) and cooled to induce crystallization. The resulting crystals are then collected.

Standard analytical techniques are employed to confirm the identity and purity of the isolated this compound.

-

High-Performance Liquid Chromatography (HPLC): HPLC coupled with a Diode Array Detector (DAD) or Mass Spectrometry (MS) is a powerful tool for the quantification and identification of this compound. A C18 column is typically used with a mobile phase consisting of a gradient of acetonitrile and water (often with a small percentage of formic or acetic acid to improve peak shape).

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is suitable for the analysis of volatile and semi-volatile compounds like this compound. The sample is typically derivatized before injection to improve its volatility and thermal stability.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of this compound. The chemical shifts and coupling constants of the protons and carbons in the molecule provide detailed information about its structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the functional groups present in the this compound molecule, such as the aromatic ring, ether linkages, and the methylenedioxy group.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to determine the wavelength of maximum absorbance of this compound, which is characteristic of its chromophoric system.

Signaling Pathways and Biological Activities

While the specific signaling pathways modulated by this compound are not yet fully elucidated, the biological activities of structurally related lignans and phenylpropanoids provide insights into its potential mechanisms of action. Lignans are known to possess a wide range of pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.[4]

Based on the known activities of similar compounds, this compound may exert its effects through the modulation of the following signaling pathways:

-

NF-κB Signaling Pathway: Many lignans have been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key regulator of inflammation. By inhibiting NF-κB, this compound could potentially reduce the expression of pro-inflammatory cytokines and enzymes.[4]

-

MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cell proliferation, differentiation, and apoptosis. Some lignans have been found to modulate MAPK signaling, which could contribute to their potential anticancer effects.[4]

-

Nrf2 Signaling Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response. Activation of the Nrf2 pathway by lignans can lead to the upregulation of antioxidant enzymes, thereby protecting cells from oxidative stress.[5]

The following workflow can be employed to investigate the signaling pathways affected by this compound:

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Cinnamomum Species: Bridging Phytochemistry Knowledge, Pharmacological Properties and Toxicological Safety for Health Benefits - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. The promising antioxidant effects of lignans: Nrf2 activation comes into view - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Lignan and flavonoid support the prevention of cinnamon against oxidative stress related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

Isolation and Purification of Carpacin from Plant Extracts: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the methodologies for the isolation and purification of Carpacin, a naturally occurring phenylpropanoid. This compound, or trans-2-Methoxy-4,5-methylenedioxypropenylbenzene, is found in certain plant species, notably from the genus Cinnamomum.[1][2] This document outlines detailed experimental protocols, presents quantitative data from literature, and visualizes the necessary workflows and relevant biological signaling pathways. While specific signaling pathways for this compound are not extensively detailed in current literature, this guide discusses pathways modulated by extracts of its source plants.

Plant Sources and Extraction Strategies

This compound is primarily isolated from the bark and leaves of unidentified Cinnamomum species, native to regions like Bougainville Island.[2] Another related alkaloid, Carpaine, has been extracted from papaya (Carica papaya) leaves, and the methods used can be relevant.[3][4] The primary extraction method for this compound from Cinnamomum involves solvent extraction followed by chromatographic purification.

Experimental Protocol: Solvent Extraction from Cinnamomum sp.

This protocol is adapted from the successful isolation of this compound from an unidentified Cinnamomum species.

1. Plant Material Preparation:

- Collect fresh bark or leaves of the Cinnamomum species.

- Air-dry the plant material to reduce moisture content.

- Mill the dried plant material into a coarse powder to increase the surface area for extraction.

2. Solvent Extraction:

- Combine the powdered plant material with a suitable organic solvent. A common method involves using light petroleum.

- Perform the extraction at room temperature over an extended period (e.g., 48 hours) with continuous stirring or agitation to ensure maximum transfer of this compound into the solvent.

- After the extraction period, filter the mixture to separate the plant debris from the liquid extract.

- Concentrate the filtrate under reduced pressure using a rotary evaporator to yield a crude oily extract.

Purification Techniques

The crude extract contains a mixture of compounds, from which this compound must be isolated and purified. Column chromatography followed by crystallization is the standard approach.

Experimental Protocol: Chromatographic Purification and Crystallization

1. Column Chromatography:

- Prepare a chromatography column packed with alumina (activated aluminum oxide) as the stationary phase.

- Dissolve the crude oily extract in a minimal amount of a non-polar solvent, such as light petroleum.

- Load the dissolved extract onto the top of the alumina column.

- Elute the column with a sequence of solvents of increasing polarity. A typical gradient could be:

- 100% Light Petroleum

- Light Petroleum : Benzene (1:1)

- 100% Benzene

- 100% Ether

- 100% Chloroform

- 100% Methanol

- Collect fractions of the eluate systematically.

- Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing this compound.

2. Isolation and Crystallization:

- Combine the fractions identified as containing this compound.

- Remove the solvent from the combined fractions under reduced pressure to yield a yellow oil.

- Dissolve this oil in a minimal volume of light petroleum.

- Cool the solution to a low temperature (e.g., -15°C) to induce crystallization.

- Collect the colorless crystals of pure this compound by filtration.

Quantitative Data

The yield and purity of the isolated this compound are critical metrics. The data below is compiled from literature reports.

| Parameter | Value | Plant Source | Reference |

| Starting Material | Not Specified | Cinnamomum sp. | Mohandas, J. et al. (1969) |

| Crude Extract Yield | 150 g (Brown Oil) | Cinnamomum sp. | Mohandas, J. et al. (1969) |

| Final Yield | 8.5 g (Colorless Crystals) | Cinnamomum sp. | Mohandas, J. et al. (1969) |

| Melting Point | 47°C | Cinnamomum sp. | Mohandas, J. et al. (1969) |

Experimental Workflows

The following diagrams illustrate the logical flow of the isolation and purification processes.

Caption: Workflow for this compound Isolation and Purification.

Biological Activity and Relevant Signaling Pathways

This compound has been investigated for its potential as an insecticide, an antidepressant, and as an inhibitor of carcinogenesis.[1] While specific molecular pathways for this compound are not yet fully elucidated, the extracts from its source plant, Cinnamomum, are known to possess significant anti-inflammatory and anti-cancer properties by modulating key cellular signaling pathways.

Anti-Inflammatory Effects and NF-κB Pathway

Extracts from Cinnamomum species and their active components, such as cinnamaldehyde, have demonstrated anti-inflammatory effects.[5] A central pathway in inflammation is mediated by the transcription factor Nuclear Factor-kappa B (NF-κB).[4][6] Under normal conditions, NF-κB is held inactive in the cytoplasm by an inhibitor protein, IκBα. Inflammatory stimuli lead to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes like IL-6 and TNF-α. Cinnamomum extracts have been shown to inhibit this process by preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.[3][5]

Caption: Inhibition of the NF-κB Signaling Pathway.

Anti-Cancer Effects and PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a critical signaling cascade that regulates cell proliferation, survival, and growth. Its dysregulation is a common feature in many cancers. Extracts from Cinnamomum zeylanicum and its primary bioactive component, cinnamaldehyde, have shown anti-tumor effects by inhibiting this pathway.[3] Activation of this pathway typically begins with growth factors binding to receptor tyrosine kinases, leading to the activation of PI3K, which in turn activates Akt. Akt then phosphorylates a range of downstream targets, including mTOR, to promote cell survival and proliferation while inhibiting apoptosis. Cinnamomum compounds can suppress the expression of key proteins in this pathway, such as VEGF, Bcl-2, and NF-κB, leading to the induction of apoptosis and cell cycle arrest in cancer cells.[3]

Caption: Inhibition of the PI3K/Akt/mTOR Signaling Pathway.

References

- 1. This compound [bionity.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Frontiers | Cinnamomum zeylanicum Extract and its Bioactive Component Cinnamaldehyde Show Anti-Tumor Effects via Inhibition of Multiple Cellular Pathways [frontiersin.org]

- 4. Aqueous Extract of Cinnamon (Cinnamomum spp.): Role in Cancer and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-inflammatory effects of cinnamon extract and identification of active compounds influencing the TLR2 and TLR4 signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | Cinnamomum Species: Bridging Phytochemistry Knowledge, Pharmacological Properties and Toxicological Safety for Health Benefits [frontiersin.org]

Carpacin's Role in Plant Secondary Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Carpacin, a phenylpropanoid secondary metabolite found in plants of the Cinnamomum and Crowea genera, plays a significant role as a precursor in the biosynthesis of more complex lignans. While research on this compound itself is limited, its position in the broader context of phenylpropanoid metabolism and lignan biosynthesis points to its importance in plant defense and its potential as a scaffold for pharmacologically active compounds. This technical guide provides an in-depth overview of the current understanding of this compound's role in plant secondary metabolism, including its biosynthetic pathway, putative biological activities, and methodologies for its study. Due to the scarcity of direct quantitative data for this compound, information on closely related compounds and plant extracts is included to provide a broader context for its potential bioactivities.

Introduction to this compound and Plant Secondary Metabolism

Plant secondary metabolites are a diverse group of organic compounds that are not directly involved in the normal growth, development, or reproduction of an organism.[1] Instead, these molecules, which include broad classes like phenylpropanoids, terpenes, and alkaloids, mediate the interactions of the plant with its environment.[1] They can act as defense compounds against herbivores and pathogens, attractants for pollinators, or protective agents against abiotic stress.[2]

This compound (5-methoxy-6-[(E)-prop-1-enyl]-1,3-benzodioxole) is a phenylpropanoid, a class of compounds derived from the amino acid phenylalanine.[3] It is recognized as a key intermediate in the biosynthesis of carpanone, a complex hexacyclic lignan.[4] The study of this compound, therefore, provides insights into the intricate enzymatic reactions that lead to the formation of structurally diverse and biologically active lignans.

Biosynthesis of this compound and its Conversion to Carpanone

The biosynthesis of this compound begins with the general phenylpropanoid pathway, starting from L-phenylalanine. While the specific enzymes leading to this compound have not been fully elucidated, the pathway is known to involve a series of deaminations, hydroxylations, and methylations.

The more well-understood pathway involves the conversion of this compound to carpanone. This biomimetic transformation suggests a plausible natural pathway involving two key steps:

-

Demethylation: this compound undergoes the loss of a methyl group from its methoxy moiety to form desmethylthis compound.

-

Oxidative Coupling and Cycloaddition: Two molecules of desmethylthis compound then undergo an oxidative coupling, likely mediated by a laccase or peroxidase, to form a dimeric intermediate. This is immediately followed by an intramolecular Diels-Alder reaction, potentially catalyzed by a Diels-Alderase enzyme, to yield the complex structure of carpanone.[4]

Proposed Biosynthetic Pathway of Carpanone from this compound

Caption: Proposed biosynthetic pathway from this compound to carpanone.

Putative Biological and Pharmacological Activities

Direct quantitative data on the biological activities of isolated this compound is notably scarce in publicly available literature. However, the activities of related lignans, neolignans, and extracts from plants containing these compounds suggest potential areas of pharmacological interest.

Data on Related Compounds and Extracts

| Compound/Extract | Biological Activity | Organism/Assay | Quantitative Data (IC50/MIC) | Reference |

| Cinnamomum zeylanicum bark oil (contains cinnamaldehyde) | Antibacterial | Bacillus cereus | MIC: 62.5 µg/mL | [5] |

| Cinnamomum zeylanicum bark oil (contains cinnamaldehyde) | Antibacterial | Staphylococcus aureus | MIC: 62.5 µg/mL | [5] |

| Cinnamomum zeylanicum bark oil (contains cinnamaldehyde) | Antibacterial | Escherichia coli | MIC: 62.5 µg/mL | [5] |

| Cinnamomum zeylanicum bark oil (contains cinnamaldehyde) | Antibacterial | Klebsiella pneumoniae | MIC: 62.5 µg/mL | [5] |

| Cinnamomum zeylanicum bark oil (contains cinnamaldehyde) | Antibacterial | Proteus mirabilis | MIC: 125.0 µg/mL | [5] |

| Cinnamomum zeylanicum bark oil (contains cinnamaldehyde) | Antibacterial | Pseudomonas aeruginosa | MIC: 125.0 µg/mL | [5] |

| Capsaicin (for context on phenylpropanoid-derived compounds) | Antioxidant | DPPH radical scavenging | IC50: 10.44 ppm | [6] |

| Capsaicin (for context on phenylpropanoid-derived compounds) | Antibacterial | Streptococcus pyogenes | MIC: 64-128 µg/mL | [7] |

| Carvacrol (for context on related aromatic compounds) | Antibacterial | Salmonella Typhimurium | MIC: 0.6 mg/mL | [8] |

Note: The data presented above is for compounds structurally or biosynthetically related to this compound, or from extracts known to contain related phenylpropanoids. This information is provided for context due to the lack of specific data for this compound.

Role in Plant Defense Signaling

Lignans and neolignans are well-established as playing a crucial role in plant defense mechanisms.[9][10] Their biosynthesis is often induced in response to pathogen attack or herbivory. These compounds can act as phytoalexins, antimicrobial agents that accumulate at the site of infection to inhibit pathogen growth.[10] Furthermore, the lignification process, which involves the polymerization of phenylpropanoid precursors, creates a physical barrier that strengthens the plant cell wall against mechanical damage and enzymatic degradation by pathogens.[4]

The signaling pathways that trigger the biosynthesis of lignans like this compound are complex and typically initiated by the recognition of pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs) by plant cell surface receptors. This recognition event activates a signaling cascade, often involving mitogen-activated protein kinases (MAPKs) and the production of reactive oxygen species (ROS), which in turn leads to the transcriptional activation of genes encoding biosynthetic enzymes of the phenylpropanoid pathway.

Generalized Plant Defense Signaling Pathway Involving Lignans

Caption: Generalized signaling pathway for lignan-mediated plant defense.

Experimental Protocols